3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one

Thymidylate Synthase Escherichia coli Enzyme Inhibition

Select this specific 3-methyl-4-oxo dihydropyrimidin-4-one (DHPM) to probe non-classical thymidylate synthase (TS) inhibition. Its bulky 6-(1,2,3,4-tetrahydronaphthalen-1-yloxy) group engages a distinct active-site subpocket, delivering confirmed activity (E. coli TS IC50 850 nM) and rare 2-fold DHFR/TS domain selectivity (T. gondii). This core scaffold, lacking a traditional 2-substituent, provides access to novel, patentable chemical space for your medicinal chemistry program.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 2198504-46-8
Cat. No. B2451078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one
CAS2198504-46-8
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESCN1C=NC(=CC1=O)OC2CCCC3=CC=CC=C23
InChIInChI=1S/C15H16N2O2/c1-17-10-16-14(9-15(17)18)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9-10,13H,4,6,8H2,1H3
InChIKeyMHTKXSPFUDDUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one: A Structurally Defined 3,4-Dihydropyrimidin-4-one for Thymidylate Synthase Research


3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one (CAS 2198504-46-8) is a synthetic, small-molecule 3,4-dihydropyrimidin-4-one (DHPM) derivative characterized by a 3-methyl substituent on the pyrimidinone core and a 6-position (1,2,3,4-tetrahydronaphthalen-1-yl)oxy ether moiety [1]. This compound belongs to a class of heterocycles widely investigated for their diverse pharmacological activities, including enzyme inhibition [2]. Unlike the more common 2-thioxo or 2-amino DHPM analogs, this 3-methyl-4-oxo variant presents a distinct substitution pattern that modifies its electronic character and potential for target interaction [3]. Its reported biochemical profile includes inhibition of thymidylate synthase (TS), a validated target for anti-infective and anticancer therapies [4].

Why Generic 3,4-Dihydropyrimidin-4-ones Cannot Substitute for 3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one in Target-Based Studies


The biological activity of 3,4-dihydropyrimidin-4-one (DHPM) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Small structural changes can drastically alter target affinity, selectivity, and even the mode of inhibition [1]. The 6-(1,2,3,4-tetrahydronaphthalen-1-yloxy) group in this compound is a bulky, lipophilic ether that is structurally distinct from the simpler aryl, benzyl, or alkylthio substituents commonly found in other DHPM-based enzyme inhibitors [2]. This unique moiety is anticipated to occupy a different region of the thymidylate synthase (TS) active site compared to classical antifolate inhibitors like raltitrexed or 5-fluorouracil, whose binding is dominated by interactions with the folate-binding pocket [3]. Therefore, substituting this compound with a generic DHPM scaffold will not recapitulate its specific target engagement profile, making it a distinct chemical probe for studying non-classical TS inhibition mechanisms.

Quantitative Differentiation of 3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one: Activity Profile and Target Engagement Data


Moderate Inhibitory Activity Against Bacterial Thymidylate Synthase

The compound inhibits Escherichia coli thymidylate synthase (TS) with an IC50 of 850 nM, demonstrating a moderate level of target engagement [1]. This potency is weaker than that of highly optimized clinical TS inhibitors like raltitrexed (IC50 ~ 60 nM for human TS), indicating it likely occupies a different chemical space and may serve as a starting point for developing non-classical, species-selective TS inhibitors . Unlike the potent, multi-target antifolates, this compound's simpler structure offers a cleaner profile for studying TS inhibition in isolation.

Thymidylate Synthase Escherichia coli Enzyme Inhibition

Differential Inhibition of Protozoan Dihydrofolate Reductase-Thymidylate Synthase Bifunctional Enzyme

Against the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme from Toxoplasma gondii, the compound displays differential activity: it inhibits the DHFR domain with an IC50 of 1,800 nM, but is less potent against the TS domain of the same bifunctional protein (IC50 = 3,700 nM) [1]. This 2-fold selectivity for the DHFR domain over the TS domain within the same enzyme complex is a quantifiable differentiation that is not observed with classical, single-domain inhibitors, suggesting a unique allosteric or domain-selective binding mode.

Toxoplasma gondii DHFR-TS Antiparasitic

Structural Divergence from Common 2-Thioxo- and 2-Amino-DHPM Scaffolds

The majority of biologically active 3,4-dihydropyrimidin-4-ones reported in the literature possess a 2-thioxo, 2-amino, or 2-alkylthio substituent, which is critical for their activity as HIV reverse transcriptase or kinase inhibitors [1]. This target compound is uniquely a 3-methyl-4-oxo variant lacking a 2-substituent, combined with a 6-(1,2,3,4-tetrahydronaphthalen-1-yloxy) group. This precise substitution pattern is absent from major patent disclosures of DHPM libraries [2]. The structural distinction translates into a divergent biological target profile, as evidenced by its TS/DHFR activity, rather than the more common antiviral or kinase inhibition.

Chemical Scaffold Structure-Activity Relationship Drug Discovery

Recommended Application Scenarios for 3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one Based on Quantitative Evidence


Chemical Probe for Studying Non-Classical Thymidylate Synthase Inhibition in Bacteria

With a confirmed IC50 of 850 nM against E. coli TS, this compound serves as a valuable starting point for studying TS inhibition in Gram-negative bacteria [1]. Its moderate potency makes it suitable for target engagement studies without the rapid cytotoxicity associated with potent clinical antifolates, allowing researchers to dissect the downstream consequences of partial TS blockade in bacterial models.

Investigating Domain-Selective Inhibition of Protozoan DHFR-TS

The 2-fold selectivity for the DHFR domain over the TS domain of the T. gondii bifunctional enzyme (IC50 1,800 nM vs 3,700 nM) is a rare, quantifiable feature [1]. This compound can be used to probe the allosteric communication between the DHFR and TS domains, a mechanism of interest for developing novel anti-parasitic agents that circumvent resistance to traditional single-enzyme inhibitors.

Scaffold-Hopping Template for Non-2-Substituted DHPM Library Synthesis

As a 3-methyl-4-oxo DHPM lacking the common 2-substituent, this compound represents a structurally differentiated scaffold for medicinal chemistry [1]. It can be utilized as a core template in parallel synthesis to generate libraries that explore chemical space orthogonal to the extensively patented 2-thioxo- and 2-amino-DHPM series, potentially leading to novel intellectual property [2].

Quote Request

Request a Quote for 3-Methyl-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.